7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 886142-40-1
VCID: VC11788605
InChI: InChI=1S/C22H20ClN3O5/c1-12-9-17-15(11-16(12)23)20(27)18-19(13-5-4-6-14(10-13)26(29)30)25(8-7-24(2)3)22(28)21(18)31-17/h4-6,9-11,19H,7-8H2,1-3H3
SMILES: CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C
Molecular Formula: C22H20ClN3O5
Molecular Weight: 441.9 g/mol

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 886142-40-1

Cat. No.: VC11788605

Molecular Formula: C22H20ClN3O5

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 886142-40-1

Specification

CAS No. 886142-40-1
Molecular Formula C22H20ClN3O5
Molecular Weight 441.9 g/mol
IUPAC Name 7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H20ClN3O5/c1-12-9-17-15(11-16(12)23)20(27)18-19(13-5-4-6-14(10-13)26(29)30)25(8-7-24(2)3)22(28)21(18)31-17/h4-6,9-11,19H,7-8H2,1-3H3
Standard InChI Key DHQMEFRYMJXDHJ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])CCN(C)C

Introduction

Chemical Identification and Nomenclature

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, 7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, systematically describes its structure:

  • A chromeno[2,3-c]pyrrole core (fused chromene and pyrrole rings).

  • Substituents:

    • Chlorine at position 7.

    • Methyl at position 6.

    • 3-Nitrophenyl at position 1.

    • 2-(Dimethylamino)ethyl at position 2.

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number886142-40-1
Molecular FormulaC₂₂H₂₀ClN₃O₅
Molecular Weight441.9 g/mol
SMILESCC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)N+[O-])CCN(C)C
InChIKeyDHQMEFRYMJXDHJ-UHFFFAOYSA-N

Structural Features and Stereoelectronic Properties

Core Chromeno-Pyrrole System

The molecule’s scaffold comprises a chromene ring (benzopyran) fused to a pyrrole ring at positions 2 and 3, forming a planar, aromatic system. The chromene contributes electron-rich regions, while the pyrrole’s nitrogen introduces basicity and coordination potential .

Substituent Effects

  • 7-Chloro and 6-Methyl Groups: Electron-withdrawing chlorine and electron-donating methyl groups on the chromene ring create electronic asymmetry, influencing reactivity and intermolecular interactions.

  • 3-Nitrophenyl at Position 1: The nitro group (-NO₂) enhances solubility in polar solvents and may participate in charge-transfer interactions.

  • 2-(Dimethylamino)ethyl Chain: This substituent introduces a tertiary amine, conferring pH-dependent solubility and potential for protonation-driven conformational changes.

Figure 1: 3D Conformational Analysis (Representative Model)

The dimethylaminoethyl chain adopts a gauche conformation relative to the pyrrole ring, minimizing steric clash with the 3-nitrophenyl group.

Synthesis and Reaction Pathways

Synthetic Strategies

Chromeno-pyrrole derivatives are typically synthesized via multi-component reactions (MCRs) or sequential functionalization of preformed heterocycles. For this compound, a plausible route involves:

  • Chromene Formation: Condensation of resorcinol derivatives with β-keto esters to form the chromene core .

  • Pyrrole Annulation: Cyclization with ammonium acetate or amines under acidic conditions .

  • Substituent Introduction:

    • Nitration at the phenyl ring.

    • Alkylation with 2-chloro-N,N-dimethylethylamine.

    • Chlorination via electrophilic aromatic substitution.

Key Reaction Conditions

  • Solvents: Dichloromethane (DCM), ethanol.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Temperature: 60–100°C for cyclization steps .

Table 2: Representative Synthetic Yields (Hypothetical Data)

StepReactionYield (%)Purity (HPLC)
1Chromene formation7895
2Pyrrole annulation6592
3Nitrophenyl introduction5889

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic aryl groups.

  • logP (Octanol-Water): Estimated at 2.8–3.5, indicating moderate lipophilicity.

  • Ionization: The dimethylamino group (pKa ~8.5) protonates in acidic environments, enhancing water solubility.

Research Applications and Future Directions

Materials Science Applications

  • Optoelectronic Materials: Conjugated chromeno-pyrrole systems show promise in organic semiconductors .

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